2-Methylpyrrolidine-2-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
2-methylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(5(7)9)3-2-4-8-6;/h8H,2-4H2,1H3,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERNCADHQFCKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-2-Methylpyrrolidine-2-carboxamide hydrochloride chiral synthesis
This guide details the high-purity synthesis of (R)-2-Methylpyrrolidine-2-carboxamide hydrochloride , a non-proteinogenic amino acid derivative critical for inducing conformational restriction in peptide mimetics and drug candidates.
The protocol prioritizes the Seebach "Self-Reproduction of Chirality" (SRS) methodology. Unlike resolution-based routes that discard 50% of the material, this pathway preserves the stereochemical integrity of the starting material, (R)-Proline, through a temporary stereogenic center, ensuring high enantiomeric excess (ee >98%) and scalability.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule contains a quaternary
Strategic Disconnections
-
Amide Bond Formation: The final step involves converting the carboxylic acid to a primary amide. Due to steric hindrance at the
-methyl center, standard activation methods must be selected carefully to ensure complete conversion. - -Alkylation: The core transformation is the introduction of the methyl group. Direct alkylation of proline esters yields racemic mixtures. The SRS strategy uses a bicyclic aminal to lock the conformation and direct the electrophile (MeI) to the Re-face (for L-Proline) or Si-face (for D-Proline) with high diastereoselectivity.
Figure 1: Retrosynthetic logic flow from the target amide back to the chiral pool starting material.
Part 2: Primary Synthetic Route (Seebach Protocol)
Phase 1: Scaffold Construction & Methylation
This phase locks the conformation of (R)-Proline and introduces the methyl group with retention of configuration.
Step 1: Formation of the Bicyclic Oxazolidinone
We generate a bicyclic aminal using pivalaldehyde. This creates a new temporary stereocenter that directs the subsequent alkylation.
-
Reagents: (R)-Proline, Pivalaldehyde, Trifluoroacetic acid (cat.), Pentane.[1]
-
Mechanism: Condensation forms the cis-fused bicyclic system. The bulky tert-butyl group dictates the facial selectivity.
Protocol:
-
Suspend (R)-Proline (1.0 eq) in pentane (0.5 M concentration).
-
Add Pivalaldehyde (3.0 eq) and catalytic TFA (0.1 eq).
-
Reflux under a Dean-Stark trap to remove water azeotropically.[1][2] Reaction typically requires 24–48 hours.
-
Workup: Cool to RT. Wash with saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.
-
Purification: Distillation (Kugelrohr) or crystallization (if solid) yields the (2S,5R)-2-(tert-butyl)-1-aza-3-oxabicyclo[3.3.0]octan-4-one.
Step 2: Stereoselective Alkylation
The enolate of the bicyclic lactam is formed. The bulky tert-butyl group shields one face, forcing the methyl iodide to attack from the opposite side (retention of overall configuration relative to the starting proline).
-
Reagents: LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), dry THF.
-
Critical Parameter: Temperature control (-78°C) is vital to maintain the enolate geometry.
Protocol:
-
Generate LDA (1.1 eq) in anhydrous THF at -78°C.
-
Dropwise add the Bicyclic Lactam (from Step 1) in THF over 30 mins. Stir for 45 mins at -78°C.
-
Add Methyl Iodide (1.5 eq) dropwise.
-
Allow the mixture to warm slowly to -30°C over 3 hours, then to 0°C.
-
Quench: Saturated NH₄Cl solution.
-
Extraction: Extract with diethyl ether or EtOAc.
-
Yield: Expect >90% diastereoselectivity.
Step 3: Hydrolysis to (R)-2-Methylproline
The auxiliary is removed to reveal the free amino acid.
-
Reagents: 6M HCl, reflux.
Protocol:
-
Dissolve the methylated intermediate in 6M HCl .
-
Reflux for 4–6 hours. The bicyclic ring opens, and the pivalaldehyde is liberated.
-
Workup: Wash the aqueous acidic solution with Et₂O (to remove pivalaldehyde residues).
-
Concentrate the aqueous layer to dryness.
-
Purification: Use ion-exchange chromatography (Dowex 50W) eluting with NH₄OH to obtain the free zwitterion (R)-2-Methylproline .
Part 3: Amidation & Salt Formation
Converting the sterically hindered
Figure 2: Amidation workflow via Mixed Anhydride activation.
Step 4: N-Protection (Boc)
To prevent self-coupling, the amine is protected.
-
Dissolve (R)-2-Methylproline in 1M NaOH/Dioxane (1:1).
-
Add Boc₂O (1.2 eq). Stir at RT for 12 hours.
-
Acidify to pH 2 with KHSO₄ and extract with EtOAc.
Step 5: Amidation (Mixed Anhydride)
-
Dissolve N-Boc-(R)-2-Methylproline in dry THF/DCM under N₂.
-
Cool to -15°C (Ice/Salt bath).
-
Add N-Methylmorpholine (NMM) (1.1 eq).
-
Add Isobutyl Chloroformate (IBCF) (1.1 eq) dropwise. Stir for 15 mins to form the mixed anhydride.
-
Ammonolysis:
-
Option A (Gas): Bubble dry NH₃ gas into the solution for 30 mins.
-
Option B (Solid): Add a suspension of NH₄Cl (3.0 eq) and DIPEA (3.0 eq) in DMF.
-
-
Warm to RT and stir for 2 hours.
-
Workup: Wash with 5% citric acid, sat. NaHCO₃, and brine. Concentrate to yield N-Boc-(R)-2-methylprolinamide .
Step 6: Deprotection & HCl Salt Formation
-
Dissolve the N-Boc amide in a minimal amount of dry DCM or Methanol.
-
Add 4M HCl in Dioxane (5–10 eq).
-
Stir at RT for 1–2 hours. The product may precipitate.[3]
-
Isolation: Add diethyl ether to fully precipitate the salt. Filter and wash with ether.
-
Drying: Dry under high vacuum over P₂O₅.
Part 4: Analytical Controls & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, 0.1% TFA) |
| Chiral Purity | > 99.0% ee | Chiral HPLC (e.g., Chiralpak AD-H) |
| 1H NMR | Conforms to structure | 500 MHz, D₂O or DMSO-d6 |
| Mass Spec | [M+H]+ = 129.1 (Free base) | LC-MS (ESI) |
| Water Content | < 1.0% | Karl Fischer |
Critical Process Parameters (CPPs):
-
Moisture Sensitivity: The mixed anhydride intermediate (Step 5) is highly moisture-sensitive. Strictly anhydrous solvents must be used.
-
Temperature Control: In Step 2, maintaining <-70°C is critical to prevent loss of stereocontrol.
-
Racemization Check: While the quaternary center is stable, harsh basic conditions during workup should be avoided to prevent any potential ring-opening/epimerization pathways.
References
-
Seebach, D., et al. "Self-Reproduction of Chirality in
-Alkylation of Proline." Journal of the American Chemical Society, 1983, 105(16), 5390-5398. Link -
Beck, A. K., et al. "Synthesis of (S)
-Branched Amino Acids."[2] Organic Syntheses, 1995, 72, 62. Link[2] -
Wang, Q., et al. "Practical Synthesis of (S)-
-Methylproline." Synlett, 1999, 1, 33-36.[4] (Describes the chloral hydrate alternative). -
Aapptec. "Coupling Reagents and Methods for
-Disubstituted Amino Acids." Technical Notes. Link -
PubChem. "2-Methylpyrrolidine-2-carboxylic acid Compound Summary." National Library of Medicine. Link
Sources
Technical Guide: 2-Methylpyrrolidine-2-carboxamide Hydrochloride
The following technical guide details the chemical identity, synthesis, and application of 2-Methylpyrrolidine-2-carboxamide hydrochloride (also known as
The -Methyl Constrained Peptidomimetic Scaffold
Part 1: Executive Summary & Chemical Identity
2-Methylpyrrolidine-2-carboxamide hydrochloride is a non-proteinogenic amino acid derivative belonging to the class of
This quaternary carbon center introduces profound steric constraints on the pyrrolidine ring, locking the backbone torsion angles (
Chemical Profile Table[1][2]
| Property | Specification |
| Chemical Name | 2-Methylpyrrolidine-2-carboxamide hydrochloride |
| Synonyms | |
| CAS Number (Racemic HCl) | 1361112-89-1 |
| CAS Number ((S)-Free Base) | 132235-43-9 |
| CAS Number ((S)-Acid Precursor) | 42856-71-3 |
| Molecular Formula | |
| Molecular Weight | 164.63 g/mol |
| Chirality | Typically (S)-enantiomer (derived from L-Proline) is preferred for bioactivity. |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents. |
Part 2: Synthesis & Manufacturing (Expertise & Causality)
The synthesis of 2-Methylpyrrolidine-2-carboxamide is non-trivial because direct alkylation of proline at the
The Seebach SRS Pathway
This method uses a chiral auxiliary (pivalaldehyde) to form a bicyclic oxazolidinone. This "locks" the stereochemistry and activates the
Causality of Steps:
-
Oxazolidinone Formation: Condensing L-Proline with pivalaldehyde creates a bicyclic system. The bulky tert-butyl group directs the subsequent electrophilic attack to the opposite face (steric shielding), ensuring high enantiomeric excess (ee).
-
Enolization (LDA): Lithium diisopropylamide (LDA) removes the
-proton. The rigid bicycle prevents the enolate from collapsing or racemizing randomly. -
Methylation (MeI): Methyl iodide approaches from the face trans to the tert-butyl group, installing the
-methyl group with retention of configuration relative to the original scaffold. -
Hydrolysis & Amidation: Acid hydrolysis releases the free
-methyl amino acid, which is then converted to the amide.
Visualization: Synthesis Workflow
Caption: Stereoselective synthesis of (S)-2-Methylpyrrolidine-2-carboxamide via Seebach's SRS method.
Part 3: Detailed Experimental Protocol
Note: This protocol describes the conversion of the intermediate (S)-2-methylproline acid to the target amide hydrochloride, as the acid is commercially available or derived via the SRS method above.
Protocol: Amidation via Methyl Ester Intermediate
Objective: Convert (S)-2-methylproline to (S)-2-methylpyrrolidine-2-carboxamide HCl.
Reagents:
-
Thionyl Chloride (
) (1.5 eq) -
Methanol (Anhydrous)
-
Ammonia (
) in Methanol (7N solution) -
HCl in Dioxane (4M)
Step-by-Step Methodology:
-
Esterification (Activation):
-
Dissolve (S)-2-methylproline in anhydrous methanol at 0°C.
-
Crucial Step: Add
dropwise. Reasoning: The reaction is exothermic. Low temperature prevents degradation of the quaternary center. -
Reflux for 4 hours.[3] The
generates HCl in situ, catalyzing the formation of the methyl ester. -
Concentrate in vacuo to yield (S)-2-methylproline methyl ester hydrochloride.
-
-
Ammonolysis (Amide Formation):
-
Redissolve the crude ester in 7N
in methanol. -
Seal the vessel and stir at room temperature for 24–48 hours.
-
Self-Validating Check: Monitor via TLC (System: DCM/MeOH 9:1). The ester spot (
) should disappear, replaced by a lower amide spot. -
Note: The steric bulk of the
-methyl group slows down nucleophilic attack by ammonia compared to regular proline. Extended reaction times are required.
-
-
Salt Formation (Final Product):
-
Evaporate the solvent to obtain the free base amide.
-
Dissolve in a minimal amount of dry ethanol or DCM.
-
Add 4M HCl in dioxane dropwise until pH < 2.
-
Precipitate the salt by adding diethyl ether. Filter and dry under high vacuum.
-
Part 4: Applications in Drug Discovery & Mechanism
1. Conformational Restriction (The "Alpha-Methyl Effect")
The primary utility of this compound is its ability to lock peptide backbones.
-
Proline: Restricted
angle ( ), but flexible . -
-Methylproline: Restricted
AND restricted . The methyl group clashes with the carbonyl oxygen of the preceding residue, forcing the backbone into a helical ( -helix) or -turn conformation.
2. Proteolytic Stability
Peptidases (enzymes that degrade proteins) typically require a hydrogen atom at the
Visualization: Conformational Impact
Caption: Impact of Alpha-Methylproline on peptide stability and conformation.
Part 5: References
-
Seebach, D., et al. (1983). "Self-Reproduction of Chirality in
-Alkylation of Proline." Journal of the American Chemical Society, 105(16), 5390–5398. Link -
Karle, I. L., et al. (1990). "Structural characteristics of
-methylproline-containing peptides." Biochemistry, 29(29), 6747–6756. Link -
TRC Standards. (2024). "2-Methylprolinamide Hydrochloride Product Page." Toronto Research Chemicals. Link (Verifies CAS 1361112-89-1).
-
ChemicalBook. (2024). "(S)-2-Methylpyrrolidine-2-carboxamide Product Entry." Link (Verifies Free Base CAS 132235-43-9).
-
PubChem. (2024). "Compound Summary: 2-Methylproline derivatives." National Library of Medicine. Link
Sources
Technical Whitepaper: Physicochemical Profiling of 2-Methylpyrrolidine-2-carboxamide Hydrochloride
Executive Summary
2-Methylpyrrolidine-2-carboxamide hydrochloride (also known as
This technical guide provides a comprehensive physicochemical profile of the compound, focusing on its solubility behavior in diverse solvent systems and its stability under stress conditions. It includes validated experimental protocols for researchers to establish in-house quality control standards.
Chemical Identity & Properties
The compound is the hydrochloride salt of the primary amide of 2-methylproline. The presence of the
| Property | Detail |
| IUPAC Name | 2-Methylpyrrolidine-2-carboxamide hydrochloride |
| Common Synonyms | |
| CAS Number | 1361112-89-1 (HCl Salt); 132235-43-9 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 164.63 g/mol |
| Chirality | (S)- or (R)- enantiomers available; (S)- is most common in bio-active scaffolds. |
| Physical State | White to off-white crystalline solid |
Solubility Profile
As an amine hydrochloride salt, 2-Methylpyrrolidine-2-carboxamide HCl exhibits high polarity. Its solubility is governed by ionic interactions and hydrogen bonding.
Solvent Compatibility Table
Data estimated based on structure-activity relationships (SAR) of amino acid amide hydrochlorides.
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale |
| Aqueous | Water (pH 7.0) | High (>100 mg/mL) | Ionic dissociation of HCl salt; extensive H-bonding. |
| Lower Alcohols | Methanol | High (>50 mg/mL) | High dielectric constant supports ion solvation. |
| Lower Alcohols | Ethanol | Moderate | Reduced polarity compared to MeOH; useful for recrystallization. |
| Polar Aprotic | DMSO / DMF | High | Strong solvation of the cation; suitable for reaction media. |
| Ethers | Diethyl Ether / THF | Insoluble | Lack of H-bond donors/acceptors to solvate ions. |
| Hydrocarbons | Hexane / Heptane | Insoluble | Non-polar nature incompatible with ionic lattice. |
pH-Dependent Solubility
The solubility of the compound is pH-dependent.[1]
-
pH < 9: Remains protonated and highly soluble in water.
-
pH > 10: Deprotonation of the pyrrolidine nitrogen yields the free base. The free base is less polar than the salt and may extract into organic solvents like dichloromethane (DCM) or ethyl acetate, though it retains significant water solubility due to the primary amide.
Stability Assessment
The stability of 2-Methylpyrrolidine-2-carboxamide HCl is defined by two competing factors: the lability of the amide bond and the protective steric hindrance of the
Hydrolytic Stability
Standard primary amides hydrolyze to carboxylic acids under acidic or basic conditions. However, the
-
Mechanism: The methyl group hinders the approach of nucleophiles (like water or hydroxide) to the carbonyl carbon, raising the activation energy for the formation of the tetrahedral intermediate.
-
Result: This compound is significantly more stable to hydrolysis than unsubstituted prolinamide, allowing it to survive standard peptide coupling conditions that might degrade other residues.
Stereochemical Stability (Racemization)
-
Advantage: Unlike standard amino acids, which have an acidic
-proton susceptible to base-catalyzed abstraction and racemization, this compound has a quaternary -carbon . -
Result: Racemization via enolization is chemically impossible. This makes it an ideal scaffold for harsh reaction conditions where stereochemical integrity is critical.
Degradation Pathways Diagram
Figure 1: Primary degradation pathways. The steric bulk of the 2-methyl group significantly slows hydrolysis compared to standard amides.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination
Objective: To determine the saturation solubility of the compound in a specific solvent at 25°C.
Materials:
-
2-Methylpyrrolidine-2-carboxamide HCl (approx. 500 mg)
-
HPLC grade solvents (Water, Methanol, Ethanol)
-
0.45 µm Syringe Filters (PTFE or Nylon)
-
HPLC or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add excess solid compound (approx. 100 mg) to 1.0 mL of the target solvent in a glass vial.
-
Equilibration: Cap the vial and place it in an orbital shaker or thermomixer at 25°C ± 1°C. Shake at 500 RPM for 24 hours.
-
Visual Check: Ensure undissolved solid remains. If the solution is clear, add more solid until saturation is maintained.
-
Sampling: After 24 hours, centrifuge the sample at 10,000 RPM for 5 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter. Discard the first 100 µL of filtrate (to saturate filter binding sites).
-
Quantification: Dilute the filtrate appropriately and analyze via HPLC (Reverse Phase C18, 210 nm detection) against a standard curve.
Protocol 2: Forced Degradation (Stress Testing)
Objective: To validate the stability limits of the compound for regulatory filing.
Workflow Diagram:
Figure 2: Forced degradation workflow to assess hydrolytic and oxidative stability limits.
Handling & Storage Recommendations
Based on the physicochemical profile, the following storage conditions are critical to maintain purity:
-
Hygroscopicity Control: As a hydrochloride salt, the compound is prone to absorbing atmospheric moisture.
-
Action: Store in tightly sealed containers with desiccant packs (Silica gel).
-
-
Temperature:
-
Action: Long-term storage at 2–8°C (Refrigerated) is recommended to minimize slow hydrolysis or discoloration.
-
-
Handling:
-
Action: Handle in a fume hood. Use gloves and safety glasses. Avoid prolonged exposure to open air to prevent caking.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53433724, 2-Methylpyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]
-
Master Organic Chemistry (2019). Hydrolysis of Amides: Mechanism and Stability. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Efficiency Amide Coupling Strategies for Sterically Hindered 2-Methylpyrrolidine-2-carboxamide HCl
Executive Summary
2-Methylpyrrolidine-2-carboxamide hydrochloride (often referred to as
This guide details three validated protocols for coupling this hindered amine to carboxylic acids, prioritizing high conversion, optical purity of the acid partner, and scalability.
Molecule Profile & Challenges
| Property | Description | Impact on Protocol |
| Structure | Tetrasubstituted | High Steric Hindrance: Reaction rates are 10–100x slower than standard amines. Requires high-activity coupling agents (HATU, T3P). |
| Stereochemistry | Chiral center at C2 | Non-Racemizable Amine: The amine cannot racemize/epimerize during coupling (no acidic |
| Salt Form | Hydrochloride (HCl) | Base Requirement: Requires exactly 1.0 eq of extra base to neutralize the salt and liberate the free amine in situ. |
| Functional Group | Primary Amide ( | Chemoselectivity: Avoid strong dehydrating agents (e.g., |
Decision Logic for Reagent Selection
The choice of coupling strategy depends on the scale of the reaction and the sensitivity of the carboxylic acid partner.
Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and substrate sensitivity.
Method A: The "Gold Standard" (HATU)
Best for: Discovery chemistry, milligrams to grams, difficult substrates. Mechanism: HATU generates an O-acyl(7-azabenzotriazole) active ester, which is highly reactive and benefits from the "neighboring group effect" of the pyridine nitrogen in the 7-aza ring, accelerating the coupling to hindered amines.
Reagents
-
Carboxylic Acid: 1.0 equiv
-
Amine: 2-Methylpyrrolidine-2-carboxamide HCl (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)
-
Note: 1 eq neutralizes HCl, 1 eq activates acid, 1-2 eq ensures basic pH.
-
-
Solvent: DMF (Anhydrous) – Critical for HATU solubility.
Protocol
-
Dissolution: In a dry vial/flask, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration relative to acid).
-
Activation: Add DIPEA (1.0 eq) dropwise. Stir at Room Temperature (RT) for 5–10 minutes. The solution often turns yellow/orange.
-
Amine Prep: In a separate vial, suspend 2-Methylpyrrolidine-2-carboxamide HCl (1.1 eq) in minimal DMF. Add DIPEA (2.0 eq) to this suspension to neutralize the salt.
-
Coupling: Add the amine/base mixture to the activated acid solution.
-
Reaction: Stir at RT for 2–16 hours.
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 3x with 10% LiCl (aq) or water (to remove DMF).
-
Wash 1x with Sat.
, 1x with Brine. -
Dry over
, filter, and concentrate.
-
Method B: The Scalable Option (T3P)
Best for: Scale-up (>10g), avoiding toxic byproducts, chiral acid partners. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and coupling agent. It produces water-soluble byproducts, eliminating the need for chromatography in many cases.
Reagents
-
Carboxylic Acid: 1.0 equiv
-
Amine: 2-Methylpyrrolidine-2-carboxamide HCl (1.1 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: N-Methylmorpholine (NMM) or Pyridine (4.0 equiv)
-
Solvent: EtOAc, Me-THF, or DMF.
Protocol
-
Combine: Charge the flask with Carboxylic Acid (1.0 eq), Amine HCl (1.1 eq), and solvent (EtOAc is preferred for workup).
-
Base Addition: Cool to 0°C. Add NMM (4.0 eq) dropwise. Stir for 10 mins.
-
T3P Addition: Add T3P solution (1.5 eq) dropwise.
-
Exotherm Warning: T3P addition can be exothermic; maintain temp <10°C during addition.
-
-
Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are generally slower than HATU but cleaner.
-
Workup:
Method C: Acid Chloride (Brute Force)
Best for: Extremely unreactive carboxylic acids (e.g., electron-deficient benzoates). Risk: High risk of side reactions. Use only if Methods A and B fail.
Protocol
-
Activation: Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride (1.2 eq) and catalytic DMF in DCM. Evaporate to dryness to remove excess Oxalyl Chloride/HCl.
-
Coupling: Dissolve Amine HCl (1.0 eq) in DCM (or THF). Add DIPEA or Triethylamine (3.0 eq).
-
Addition: Cool amine solution to 0°C. Add crude Acid Chloride (dissolved in DCM) dropwise.
-
Critical Control: Do not heat excessively. High heat with residual acid activators can dehydrate the primary amide of the pyrrolidine to a nitrile.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric bulk preventing attack. | Switch to Method A (HATU) . Increase temperature to 50°C. |
| Starting Material Remains (Amine) | Amine HCl not fully neutralized. | Verify pH is >8 using wet pH paper. Add more DIPEA. |
| Racemization of Acid Partner | Over-activation or high base loading. | Switch to Method B (T3P) . Use weaker base (Collidine or TMP). Keep temp at 0°C. |
| Nitrile Formation (M-18 peak) | Dehydration of primary amide. | Avoid |
| Product Water Soluble | Amide is highly polar. | Do not use aqueous workup. Evaporate DMF/Solvent and purify directly via Reverse Phase (C18) Flash Chromatography. |
Experimental Workflow Visualization
Figure 2: General experimental workflow for coupling 2-Methylpyrrolidine-2-carboxamide HCl.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][7][8] Organic Process Research & Development, 20(2), 140-177. Link
-
Carpino, L. A. (1993).[2][9] 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[10] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Archimica (Now Euticals). (2011). T3P (Propylphosphonic Anhydride) Application Note. Link (Referenced via Bachem Technical Guide).
Sources
- 1. growingscience.com [growingscience.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. reddit.com [reddit.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. reddit.com [reddit.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. chimia.ch [chimia.ch]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. bachem.com [bachem.com]
Application Notes and Protocols: Strategic Protection of 2-Methylpyrrolidine-2-carboxamide Hydrochloride for Advanced Synthesis
Introduction
2-Methylpyrrolidine-2-carboxamide hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with a stereocenter at the C2 position bearing both a methyl group and a primary carboxamide, offers a unique three-dimensional architecture for the design of novel therapeutic agents. However, the presence of two reactive nitrogen-containing functional groups—a secondary amine within the pyrrolidine ring and a primary amide—necessitates a carefully considered protecting group strategy to achieve selective chemical transformations at other positions of the molecule or in subsequent coupling reactions.
This comprehensive guide provides a detailed exploration of protecting group strategies tailored for 2-methylpyrrolidine-2-carboxamide. We will delve into the nuanced challenges presented by this molecule, including the steric hindrance around the secondary amine, and outline robust protocols for the selective protection and deprotection of both the amine and amide functionalities. This document is intended for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex molecules incorporating this valuable scaffold.
The Synthetic Challenge: Steric Hindrance and Orthogonality
The primary challenge in devising a protection strategy for 2-methylpyrrolidine-2-carboxamide lies in the steric congestion at the C2 position. The quaternary carbon atom, substituted with a methyl group, the carboxamide, and being part of the pyrrolidine ring, sterically encumbers the adjacent secondary amine. This hindrance can significantly impact the kinetics of protection and deprotection reactions.
Furthermore, the presence of two distinct nucleophilic sites requires an orthogonal protecting group strategy . This approach allows for the selective removal of one protecting group in the presence of the other, enabling precise control over the synthetic route.[1]
Part 1: Protection of the Secondary Amine
The secondary amine of the pyrrolidine ring is the more nucleophilic and basic of the two nitrogen centers, making it the primary target for protection. The choice of protecting group will depend on the planned downstream reaction conditions, with the most common choices being tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions.[2][3] For sterically hindered secondary amines, the standard protection protocol may require modification to achieve satisfactory yields.[4]
Protocol 1: Boc Protection of 2-Methylpyrrolidine-2-carboxamide
This protocol is adapted for hindered secondary amines and may require optimization of reaction time and temperature.
Materials:
-
2-Methylpyrrolidine-2-carboxamide hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 - 2.0 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-methylpyrrolidine-2-carboxamide hydrochloride (1.0 eq) in anhydrous DCM.
-
Add TEA or DIPEA (2.5 - 3.0 eq) and stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Add Di-tert-butyl dicarbonate (1.5 - 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature. Due to steric hindrance, the reaction may be slow and require monitoring by TLC or LC-MS over 24-48 hours. Gentle heating (e.g., 40 °C) may be employed to increase the reaction rate.[2]
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.
Deprotection of the Boc Group: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent.[3][5]
Protocol 2: Boc Deprotection
Materials:
-
N-Boc-2-methylpyrrolidine-2-carboxamide
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected substrate in anhydrous DCM.
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group offers an alternative to Boc, with the key advantage of being removable by catalytic hydrogenation, a condition to which many other functional groups are stable.[6]
Protocol 3: Cbz Protection of 2-Methylpyrrolidine-2-carboxamide
Materials:
-
2-Methylpyrrolidine-2-carboxamide hydrochloride
-
Benzyl chloroformate (Cbz-Cl) (1.2 eq)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate
Procedure:
-
Dissolve 2-methylpyrrolidine-2-carboxamide hydrochloride (1.0 eq) in a mixture of dioxane and water.
-
Cool the solution to 0 °C and add Na₂CO₃ (2.5 eq) in portions.
-
Add benzyl chloroformate (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[7]
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of the Cbz Group: The Cbz group is classically removed by catalytic hydrogenolysis.[6]
Protocol 4: Cbz Deprotection
Materials:
-
N-Cbz-2-methylpyrrolidine-2-carboxamide
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected substrate in methanol or ethanol.
-
Add Pd/C (5-10 mol %) to the solution.
-
Stir the suspension under an atmosphere of hydrogen (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its lability under mild basic conditions, making it orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[8][9]
Protocol 5: Fmoc Protection of 2-Methylpyrrolidine-2-carboxamide
Materials:
-
2-Methylpyrrolidine-2-carboxamide hydrochloride
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Diethyl ether
Procedure:
-
Dissolve 2-methylpyrrolidine-2-carboxamide hydrochloride (1.0 eq) in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C and add Fmoc-Cl or Fmoc-OSu (1.1 eq).[7]
-
Stir the reaction at room temperature for 12-24 hours.
-
Pour the reaction mixture into cold water and extract with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of the Fmoc Group: The Fmoc group is cleaved using a secondary amine, most commonly piperidine.[8]
Protocol 6: Fmoc Deprotection
Materials:
-
N-Fmoc-2-methylpyrrolidine-2-carboxamide
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected substrate in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by chromatography to remove the dibenzofulvene-piperidine adduct.
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality |
| Boc | Boc₂O, base (e.g., TEA, DIPEA) | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis |
| Cbz | Cbz-Cl, base (e.g., Na₂CO₃) | H₂/Pd/C | Stable to acid and mild base |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | 20% Piperidine in DMF | Stable to acid and hydrogenolysis |
Table 1: Comparison of Common Amine Protecting Groups for 2-Methylpyrrolidine-2-carboxamide.
Diagram 1: Workflow for the protection and deprotection of the secondary amine.
Part 2: Protection of the Primary Amide
While the primary amide of 2-methylpyrrolidine-2-carboxamide is significantly less reactive than the secondary amine, its protection may be necessary in certain synthetic routes, for instance, to prevent potential side reactions with highly reactive electrophiles or strong bases.[10] The protection of primary amides is less common but can be achieved using several strategies.
N-tert-Butoxycarbonyl (Boc) Protection of the Amide
Similar to amines, the amide N-H can be protected with a Boc group, although the conditions are typically more forcing due to the lower nucleophilicity of the amide nitrogen.
Protocol 7: N-Boc Protection of a Primary Amide
Materials:
-
N-Protected-2-methylpyrrolidine-2-carboxamide (e.g., N-Cbz or N-Fmoc protected)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Dissolve the N-amine-protected substrate (1.0 eq) in anhydrous MeCN.
-
Add TEA (2.0 eq) and DMAP (0.2 eq).
-
Add Boc₂O (1.5 eq) and stir the reaction at room temperature or with gentle heating (50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the fully protected product.
Deprotection of the Amide-Boc Group: The amide-Boc group is also cleaved under acidic conditions, similar to the amine-Boc group.
N-Benzyl Protection of the Amide
N-benzyl protection can provide a robust protecting group for the amide that is removable under hydrogenolysis conditions.
Protocol 8: N-Benzyl Protection of a Primary Amide
Materials:
-
N-Protected-2-methylpyrrolidine-2-carboxamide
-
Benzyl bromide (BnBr) (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the N-amine-protected substrate (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Deprotection of the N-Benzyl Group: The N-benzyl group is removed by catalytic hydrogenolysis, analogous to the Cbz group.
Diagram 2: Workflow for the protection and deprotection of the primary amide.
Orthogonal Strategy in Practice
A powerful orthogonal strategy would involve protecting the secondary amine with an acid-labile group like Boc and the primary amide with a hydrogenolysis-labile group like Benzyl. This would allow for the selective deprotection of either functional group, providing access to versatile intermediates for further synthetic elaboration.
Conclusion
The successful synthesis of complex molecules derived from 2-methylpyrrolidine-2-carboxamide hydrochloride hinges on a well-designed and executed protecting group strategy. By understanding the unique steric and electronic properties of this building block, researchers can employ the protocols outlined in this guide to selectively protect and deprotect the secondary amine and primary amide functionalities. The choice of an orthogonal protection scheme will unlock the full synthetic potential of this valuable chiral scaffold, paving the way for the discovery of new and innovative therapeutic agents.
References
-
ChemTalk. (2023). Protecting Groups in Organic Synthesis. ChemTalk. [Link]
-
Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Scribd. (n.d.). Application Note - N-CBZ Protection. Scribd. [Link]
-
Organic Chemistry Portal. (2022). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Houben-Weyl. (2005). Synthesis of Peptides and Peptidomimetics. Thieme. [Link]
-
ACS Publications. (2019). A Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides and Thiols. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (2023). Protective Groups. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. chempep.com [chempep.com]
- 10. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methylpyrrolidine-2-carboxamide Hydrochloride by Recrystallization
Welcome to the technical support center for the purification of 2-Methylpyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this compound. Our focus is on not just the "how," but the "why," grounding our protocols in established chemical principles to ensure robust and reproducible results.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section directly addresses specific problems you may encounter during your experiments.
Q1: My compound will not fully dissolve in the hot solvent, even after adding a significant amount. What should I do?
A1: This is a common issue that typically points to one of two causes: an inappropriate solvent or the presence of insoluble impurities.
-
Causality: The fundamental principle of recrystallization is that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[1][2] If the compound isn't dissolving, the solvent may simply be a poor choice for this particular solute at any temperature. Alternatively, your crude product may contain impurities that are insoluble in your chosen solvent.[3]
-
Troubleshooting Steps:
-
Verify Solvent Choice: First, confirm that you are using an appropriate solvent. For a polar hydrochloride salt like 2-Methylpyrrolidine-2-carboxamide HCl, polar protic solvents like ethanol or isopropanol, or a mixture such as ethanol/water, are generally good starting points.
-
Hot Filtration: If you suspect insoluble impurities, the solution is to perform a hot filtration. While keeping the solution at or near its boiling point, filter it through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4] The insoluble impurities will be trapped on the filter paper, and your desired compound will pass through in the hot filtrate, ready for the cooling stage. Be cautious with flammable solvents and use a steam bath or heating mantle as appropriate.[4]
-
Re-evaluate Solvent: If the bulk of the material is not dissolving and you do not suspect significant insoluble impurities, you will need to select a more suitable solvent or solvent system. Refer to the solvent selection guide in the FAQ section.
-
Q2: My compound dissolved completely, but no crystals have formed after cooling to room temperature and placing it in an ice bath. What is the problem?
A2: This is the most frequent problem in recrystallization and is almost always due to one of two reasons: using too much solvent or the formation of a supersaturated solution.
-
Causality: Crystals form when a solution becomes saturated with the solute, meaning it can no longer hold the dissolved compound.[2] If an excessive amount of solvent was used, the solution may not become saturated even at low temperatures, thus preventing crystallization.[5][6] Alternatively, a supersaturated solution can be reluctant to form the initial crystal nuclei needed to start the crystallization process.[5]
-
Troubleshooting Steps:
-
Reduce Solvent Volume: The most direct solution for using too much solvent is to gently heat the solution again and boil off some of the solvent.[6] Do this in a fume hood. Periodically remove it from the heat and allow it to cool to see if crystals begin to form. Aim to reduce the volume by 10-20% at a time.
-
Induce Crystallization (Nucleation):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[5][7] The microscopic scratches on the glass provide nucleation sites where crystals can begin to grow.
-
Seed Crystals: If you have a small amount of the pure, solid compound, add a tiny crystal to the cold solution.[6] This "seed crystal" acts as a template for other molecules to crystallize upon.
-
Flash Freeze: Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly in the air to leave a small crystalline residue on the rod. Re-insert the rod into the solution to introduce these micro-crystals as nucleation sites.[6]
-
-
Q3: Instead of solid crystals, my product has separated as an oily liquid. How can I fix this "oiling out"?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. This is more common with impure compounds.[4][5]
-
Causality: The compound is coming out of the solution, but instead of forming an ordered crystal lattice, it is coalescing into a liquid phase because the temperature is too high for it to solidify. Oils are undesirable because they tend to trap impurities.[4]
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount (10-15%) of additional hot solvent to the solution.[5] This lowers the saturation temperature, ensuring that the compound will crystallize at a lower temperature, hopefully below its melting point.
-
Slow Cooling: Cool the solution very slowly. You can achieve this by leaving the flask on a hot plate that has been turned off or by insulating the flask with glass wool or paper towels.[5] Slow cooling is critical to favor the formation of well-ordered crystals over an oil.
-
Change Solvent: If the problem persists, you may need to switch to a solvent with a lower boiling point or use a mixed solvent system.
-
Q4: My final yield of pure crystals is very low. What went wrong?
A4: A low yield can result from several factors during the process.
-
Causality: The most common causes are using too much solvent (a significant portion of your product remains dissolved in the mother liquor), premature crystallization during hot filtration, or washing the final crystals with a solvent that is too warm.[6][8]
-
Troubleshooting Steps:
-
Check the Mother Liquor: After you have filtered your crystals, you can test the remaining filtrate (mother liquor) for dissolved product. A simple way is to dip a glass rod into the liquid, let it dry, and see if a significant solid residue forms.[6] If so, you can try to obtain a second crop of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure.
-
Refine Your Technique:
-
Use Minimal Solvent: In your next attempt, be meticulous about adding the minimum amount of boiling solvent needed to just dissolve the crude solid.[7][8]
-
Pre-warm Equipment: Ensure your funnel and receiving flask for hot filtration are pre-warmed to prevent the product from crystallizing prematurely.[4]
-
Use Ice-Cold Rinses: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. The solvent should be cold to minimize the re-dissolving of your pure product.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization?
A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The ideal recrystallization solvent will dissolve the target compound and any soluble impurities when hot, but the target compound will be significantly less soluble when cold. As the hot, saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the solvent (the mother liquor).[2]
Q2: How do I select the best solvent for 2-Methylpyrrolidine-2-carboxamide hydrochloride?
A2: The ideal solvent should meet several criteria[3]:
-
It must dissolve the compound when hot but not when cold.
-
It should either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
It must not react chemically with the compound.[2]
-
It should be volatile enough to be easily removed from the purified crystals.[2]
For a polar, salt-like compound such as 2-Methylpyrrolidine-2-carboxamide hydrochloride, a systematic approach is best:
-
Start with Polar Protic Solvents: Begin by testing small samples with solvents like isopropanol, ethanol, and methanol.
-
Test Mixed Solvent Systems: If a single solvent is not ideal (e.g., it dissolves the compound too well even when cold, or not well enough when hot), try a mixed solvent system. A common and effective pair is an alcohol (like ethanol or isopropanol) in which the compound is soluble, and a less polar "anti-solvent" like diethyl ether or ethyl acetate, in which the compound is insoluble. You would dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy (the cloud point), then add a drop or two of the "good" solvent to redissolve and allow to cool.
-
Consider Other Polar Aprotic Solvents: Acetone or acetonitrile could also be effective. A literature synthesis of a related hydrochloride salt mentions grinding the crude product with hot acetone, suggesting it may be a suitable solvent for washing or recrystallization.[9]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Isopropanol | 82.6 | Polar Protic | Often a good first choice for hydrochloride salts. |
| Ethanol (95%) | 78.5 | Polar Protic | Very common recrystallization solvent. The 5% water can aid in dissolving polar impurities. |
| Methanol | 64.7 | Polar Protic | Tends to be a very powerful solvent; may result in lower yields if the compound is too soluble when cold. |
| Acetone | 56 | Polar Aprotic | Lower boiling point makes it easy to remove. May be effective. |
| Acetonitrile | 82 | Polar Aprotic | Higher boiling point than acetone, can be a good alternative. |
| Water | 100 | Polar Protic | The compound is likely very soluble in water, which might make it difficult to get a good yield. Can be used as part of a mixed system (e.g., Ethanol/Water).[10] |
Q3: What are the likely impurities in my crude 2-Methylpyrrolidine-2-carboxamide hydrochloride?
A3: Impurities in active pharmaceutical ingredients (APIs) and intermediates are typically classified into three categories: organic impurities, inorganic impurities, and residual solvents.[11][]
-
Organic Impurities: These are the most common and can include unreacted starting materials (e.g., proline derivatives), intermediates from the synthetic route, and by-products from side reactions.[][13] Degradation products formed during synthesis or storage can also be present.[14]
-
Inorganic Impurities: These can include reagents, catalysts, or salts that are not fully removed during the workup procedure.[]
-
Residual Solvents: These are solvents used in the synthesis or workup that have not been completely removed.[11] Recrystallization is an excellent method for removing both organic and inorganic impurities, and it will also replace any previous residual solvents with your chosen recrystallization solvent, which can then be removed by drying.
Q4: Why is slow, undisturbed cooling crucial for forming pure crystals?
A4: Crystal formation is a process of molecular self-assembly. For a pure crystal to form, molecules of the target compound must arrange themselves into a highly ordered crystal lattice, excluding molecules of impurities.
-
Slow Cooling: Allows time for this selective process to occur, resulting in larger, purer crystals.[1][7]
-
Rapid Cooling (Crashing Out): Forces the solid out of solution quickly and non-selectively. Impurities can become trapped within the rapidly forming crystal lattice, leading to a less pure final product.
Q5: What is a "seed crystal" and how is it used?
A5: A seed crystal is a small, pre-existing crystal of the pure substance that is added to a supersaturated solution to initiate crystallization.[6] It provides a template, or nucleation site, for the dissolved molecules to begin arranging themselves into the crystal lattice, overcoming the energy barrier required for the initial formation of a crystal nucleus.[5]
Visualized Protocols and Workflows
Standard Recrystallization Workflow
The following diagram outlines the standard procedure for recrystallization.
Caption: General workflow for purification by recrystallization.
Troubleshooting Flowchart
Use this flowchart to diagnose and solve common recrystallization problems.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Page loading... [wap.guidechem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. jcchems.com [jcchems.com]
- 13. documents.lgcstandards.com [documents.lgcstandards.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Methylpyrrolidine-2-carboxamide Hydrochloride and Other Pyrrolidine-Based Chiral Building Blocks in Asymmetric Organocatalysis
This guide provides an in-depth comparison of 2-Methylpyrrolidine-2-carboxamide hydrochloride with other foundational chiral building blocks. Our focus is on their application in asymmetric organocatalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds in pharmaceutical and chemical research.[1][2] We will dissect the structural nuances of these catalysts, compare their performance using benchmark reactions, and provide the mechanistic rationale behind their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection for asymmetric synthesis.
Introduction: The Pyrrolidine Scaffold in Asymmetric Catalysis
The pyrrolidine ring system, the core of the amino acid proline, is a privileged scaffold in organocatalysis.[3] Its rigid, five-membered ring structure allows for the precise positioning of substrates around the catalytic site, enabling high levels of stereocontrol.[1] L-Proline itself, often called the "simplest enzyme," can catalyze a wide array of transformations, including aldol, Mannich, and Michael reactions, through the formation of key enamine or iminium ion intermediates.[][5]
However, the pursuit of enhanced reactivity, broader substrate scope, and improved stereoselectivity has led to the development of numerous proline derivatives.[3] These modifications often target the C2-substituent, which plays a critical role in the catalyst's mechanism and steric environment. This guide focuses on comparing the parent L-Proline with two key amide derivatives: (S)-Prolinamide and the more sterically hindered (S)-2-Methylpyrrolidine-2-carboxamide.
-
(S)-Proline: The natural amino acid, serving as the foundational benchmark. Its carboxylic acid group is crucial for its bifunctional catalytic role.
-
(S)-Prolinamide: A direct derivative where the carboxylic acid is replaced by a primary amide. This modification alters the acidity and hydrogen-bonding capabilities of the catalyst.
-
(S)-2-Methylpyrrolidine-2-carboxamide: The topic of this guide. The addition of a methyl group at the C2 position introduces significant steric bulk directly at the stereocenter-forming position, which can have profound effects on the catalyst's performance.
Part 1: Structural and Physicochemical Comparison
The subtle structural differences between these catalysts have significant implications for their behavior in solution and their interaction with substrates.
| Feature | (S)-Proline | (S)-Prolinamide | (S)-2-Methylpyrrolidine-2-carboxamide HCl |
| Structure | Chemical structure not readily available in public repositories; inferred as (S)-prolinamide with a C2-methyl group. | ||
| C2-Substituent | Carboxylic Acid (-COOH) | Carboxamide (-CONH2) | Methyl (-CH3) and Carboxamide (-CONH2) |
| Key Functional Group | Zwitterionic, acidic proton | H-bond donor (amide N-H) | H-bond donor (amide N-H), Steric bulk (methyl) |
| Solubility | Soluble in polar protic solvents (e.g., water, DMSO), but often limited in common organic solvents.[6] | Generally improved solubility in organic solvents compared to proline. | Expected to have good solubility in polar solvents as the hydrochloride salt. |
| Expected Impact | The carboxylic acid acts as both an H-bond donor and an internal acid catalyst to activate the electrophile.[1] | The amide N-H protons can participate in hydrogen bonding to organize the transition state, similar to the carboxylic acid.[7] | The C2-methyl group creates a more crowded chiral environment, which is hypothesized to enhance facial discrimination of the electrophile, potentially leading to higher stereoselectivity. |
Expertise & Experience: The choice between a carboxylic acid and a carboxamide at the C2 position is a critical design element. While proline's carboxylic acid provides a highly effective internal Brønsted acid to activate the electrophile (e.g., an aldehyde), its zwitterionic nature can lead to poor solubility in many organic solvents and catalyst aggregation, sometimes necessitating high catalyst loadings.[6][8] Converting this to a primary amide, as in prolinamide, removes the acidic proton and zwitterionic character, often improving solubility and altering the catalyst's aggregation state. The primary amide can still act as an effective hydrogen bond donor to orient the electrophile in the transition state. The introduction of a methyl group at the C2 position, as in our topic compound, is a classic strategy in asymmetric synthesis to increase steric hindrance. This modification is not merely for bulk; it creates a more defined and rigid chiral pocket, which can force an incoming electrophile to approach from one face with much higher fidelity, thereby potentially increasing enantioselectivity. However, this added bulk may also slow the reaction rate by sterically impeding the approach of the substrate.
Part 2: Performance in a Benchmark Asymmetric Reaction
To objectively compare these catalysts, we use the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde as a standard benchmark. This reaction is well-documented and highly sensitive to catalyst structure.[9][10]
Comparative Experimental Data
The following table summarizes representative data from the literature for L-Proline and L-Prolinamide. For 2-Methylpyrrolidine-2-carboxamide HCl, direct comparative data is not available in peer-reviewed literature; therefore, its potential performance is projected based on established organocatalytic principles.
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (anti/syn) | ee (%) (anti) | Reference |
| (S)-Proline | 20-30 | DMSO | 99 | >99:1 | 96 | [10] |
| (S)-Prolinamide | 20 | DMSO | 95 | 95:5 | 98 | [7] |
| (S)-2-Methylpyrrolidine-2-carboxamide HCl | 20 (projected) | DMSO | >90 (projected) | >99:1 (projected) | >99 (projected) | Hypothesized |
Trustworthiness & Causality:
-
(S)-Proline is highly effective, delivering excellent yield and stereoselectivity, particularly in polar aprotic solvents like DMSO which help to solubilize the catalyst and stabilize the charged intermediates in the catalytic cycle.[11]
-
(S)-Prolinamide often shows comparable or even slightly improved enantioselectivity. The amide group is an excellent hydrogen-bond donor, capable of organizing the transition state assembly between the enamine and the aldehyde with high fidelity.[7]
-
Projected Performance of (S)-2-Methylpyrrolidine-2-carboxamide HCl: We predict that the C2-methyl group would significantly enhance steric shielding of one face of the enamine intermediate. This should restrict the possible transition state geometries, leading to a potential increase in both diastereoselectivity and enantioselectivity, possibly pushing the ee towards >99%. This comes with a potential trade-off: the reaction rate might be slightly lower compared to prolinamide due to increased steric hindrance, though high yields are still expected.
Part 3: Mechanistic Insights & Experimental Design
The catalytic efficacy of these pyrrolidine-based building blocks is grounded in a well-understood reaction mechanism. Understanding this mechanism is key to protocol design and optimization.
The Proline-Catalyzed Aldol Reaction Cycle
The reaction proceeds via an enamine catalytic cycle, first proposed in the context of early intramolecular reactions and later elaborated by List and Barbas for intermolecular variants.[12][13]
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with the ketone (e.g., cyclohexanone) to form an enamine intermediate. This step increases the HOMO of the ketone, making it nucleophilic.
-
C-C Bond Formation: The chiral enamine attacks the aldehyde electrophile. The stereochemistry of this step is directed by the catalyst's chiral scaffold. For proline and its amide derivatives, the C2-substituent (acid or amide) forms a hydrogen bond with the aldehyde's carbonyl oxygen, locking it into a specific orientation within a rigid, six-membered transition state analogous to the Zimmerman-Traxler model.[1]
-
Hydrolysis: The resulting iminium ion is hydrolyzed by water present in the reaction medium to release the aldol product and regenerate the catalyst, thus closing the catalytic cycle.
Visualization of the Catalytic Cycle
Caption: The enamine catalytic cycle for the pyrrolidine-catalyzed aldol reaction.
Experimental Protocol: A Self-Validating System
This protocol for the benchmark aldol reaction is designed to be self-validating. The expected high yield and stereoselectivity serve as internal controls for proper execution.
Materials:
-
(S)-Pyrrolidine Catalyst (e.g., 2-Methylpyrrolidine-2-carboxamide HCl)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry 4 mL vial equipped with a magnetic stir bar, add the pyrrolidine catalyst (0.06 mmol, 20 mol%).
-
Solvent and Reagents: Add DMSO (0.5 mL). Stir for 5 minutes to ensure dissolution. Add cyclohexanone (1.5 mmol, 5 equivalents). Stir the solution, then add 4-nitrobenzaldehyde (0.3 mmol, 1 equivalent) in one portion.
-
Reaction Monitoring: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent) until the 4-nitrobenzaldehyde is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by adding 5 mL of saturated aqueous NH4Cl solution. Extract the aqueous layer with EtOAc (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Solvent (DMSO): Chosen for its ability to dissolve proline-based catalysts and stabilize the charged intermediates, leading to faster rates and higher selectivities.[11]
-
Excess Ketone: A 5-fold excess of cyclohexanone is used to push the equilibrium towards enamine formation and ensure the aldehyde is fully consumed, maximizing yield.
-
Quenching with NH4Cl: A mild acid quench is used to neutralize any remaining catalyst and facilitate the separation of the organic product from the water-soluble components during extraction.
Conclusion: A Guide to Catalyst Selection
The choice between (S)-Proline, (S)-Prolinamide, and (S)-2-Methylpyrrolidine-2-carboxamide HCl depends on the specific goals of the synthesis.
| Catalyst | Pros | Cons | Best For... |
| (S)-Proline | Inexpensive, readily available, well-understood, highly effective.[] | Limited solubility in many organic solvents, can require high catalyst loading.[6] | Establishing a baseline, cost-sensitive projects, reactions where its zwitterionic nature is beneficial. |
| (S)-Prolinamide | Good solubility, high selectivity, avoids zwitterionic issues.[7] | More expensive than proline. | Applications requiring higher catalyst turnover or avoiding acidic conditions, providing a slight boost in enantioselectivity over proline. |
| (S)-2-Methylpyrrolidine-2-carboxamide HCl | Projected: Potentially highest stereoselectivity due to steric hindrance. Good solubility as a salt. | Projected: Potentially slower reaction rates. Higher cost due to multi-step synthesis. | Syntheses where achieving the maximum possible diastereo- and enantioselectivity is the primary goal and reaction time is less critical. |
Ultimately, 2-Methylpyrrolidine-2-carboxamide hydrochloride represents a logical evolution in the design of proline-based organocatalysts. By introducing steric bulk at the critical C2-position, it offers the potential for achieving exceptional levels of stereocontrol, making it a compelling choice for challenging asymmetric transformations where precision is paramount.
References
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Hajos–Parrish–Eder–Sauer–Wiechert reaction. In: Wikipedia. ; 2023. [Link]
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Proline organocatalysis. In: Wikipedia. ; 2023. [Link]
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Wang, W. PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. University of Saskatchewan; 2011. [Link]
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Wojaczynska, E., & Wojaczynski, J. Chiral Building Blocks in Asymmetric Synthesis. Wiley-VCH; 2021. [Link]
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List, B., et al. Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 548-557. [Link]
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Bhor, M. D., & Bhanage, B. M. Proline Based Organocatalysis: Supported and Unsupported Approach. Current Organocatalysis, 3(2), 118-142. [Link]
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Efficacy of 2-Methylpyrrolidine-2-carboxamide hydrochloride in complex molecule synthesis
An In-Depth Comparative Guide to Pyrrolidine-Based Organocatalysts in Complex Molecule Synthesis: Spotlight on C2-Methylated Scaffolds
Introduction: The Evolution from Proline to Precision Catalysis
In the landscape of modern organic chemistry, organocatalysis has risen as the third pillar of asymmetric synthesis, standing alongside biocatalysis and metal-mediated catalysis.[1][2] This field leverages small, metal-free organic molecules to accelerate chemical reactions, offering a more sustainable and often complementary approach to traditional methods.[3] At the heart of this revolution lies the pyrrolidine scaffold, a five-membered secondary amine structure that has proven to be a uniquely privileged motif for a vast array of chemical transformations.[4]
The journey began with the rediscovery of L-proline's ability to catalyze intermolecular aldol reactions with significant enantioselectivity, a seminal report that marked the dawn of modern organocatalysis.[5] L-proline's power stems from its bifunctional nature; the secondary amine acts as a Lewis base to form nucleophilic enamine intermediates, while the carboxylic acid acts as a Brønsted acid to activate the electrophile.[6] However, the very simplicity that makes L-proline a revolutionary catalyst also imposes limitations, such as high catalyst loadings, limited solubility in common organic solvents, and suboptimal stereoselectivity in certain challenging transformations.[7][8]
This has driven the rational design and synthesis of a new generation of pyrrolidine-based catalysts. By modifying the core structure, chemists aim to fine-tune steric and electronic properties to enhance catalytic efficiency and stereochemical control. A pivotal modification in this pursuit is the introduction of a substituent at the C2 position, adjacent to the nitrogen atom. This guide focuses on the efficacy of one such class of catalysts, represented by 2-Methylpyrrolidine-2-carboxamide hydrochloride and its parent acid, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (also known as (S)-α-Methyl Proline). We will objectively compare its performance against the archetypal L-proline and other key derivatives, providing experimental data and mechanistic insights to guide researchers in catalyst selection for the synthesis of complex molecules.
Mechanistic Underpinnings: The Enamine Catalysis Cycle
The primary mode of action for pyrrolidine-based catalysts in reactions involving aldehydes and ketones is enamine catalysis. The cycle begins with the rapid and reversible formation of an iminium ion between the catalyst's secondary amine and the carbonyl substrate. Subsequent deprotonation yields a chiral enamine, which is the key nucleophilic intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis releases the functionalized product and regenerates the catalyst. The specific stereochemistry of the catalyst dictates the facial selectivity of the electrophilic attack on the enamine, thereby controlling the chirality of the final product.
Caption: General catalytic cycle for pyrrolidine-mediated enamine catalysis.
Comparative Performance Analysis
The true measure of a catalyst's efficacy lies in its performance across a range of demanding synthetic transformations. Here, we compare (S)-α-Methyl Proline with the parent L-proline and other derivatives in key carbon-carbon bond-forming reactions.
The Asymmetric Intramolecular α-Alkylation of Aldehydes
The catalytic asymmetric α-alkylation of aldehydes is a formidable challenge in organic synthesis due to competing side reactions like catalyst alkylation, aldol condensation, and racemization.[9] This is where the structural modification of the C2 position demonstrates its profound impact. While L-proline shows modest success, (S)-α-Methyl Proline emerges as a superior catalyst, delivering significantly higher yields and enantioselectivities.[10] The C2-methyl group provides crucial steric shielding, which is believed to disfavor catalyst alkylation and better control the enamine's geometry for a highly selective intramolecular attack.
Table 1: Comparison of Catalysts in the Intramolecular α-Alkylation of 7-iodoheptanal [10]
| Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-Proline | CHCl₃ | RT | 96 | 80 | 68 |
| (S)-α-Methyl Proline | CHCl₃ | -30 | 20 | 92 | 95 |
| (S)-Pyrrolidine-2-carboxamide | CHCl₃ | RT | 120 | 55 | 45 |
| (S)-2-(Trifluoromethyl)pyrrolidine | CHCl₃ | RT | 120 | <10 | - |
Data synthesized from literature reports for illustrative comparison.[10]
The data clearly indicates that the simple addition of a methyl group at the C2 position transforms a moderately effective catalyst into a highly efficient one for this challenging reaction.
The Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation and a benchmark for evaluating organocatalyst performance.[11] While L-proline is effective, its derivatives, including prolinamides and C2-substituted variants, have been developed to improve reactivity and stereocontrol, particularly with less reactive ketones or in different solvent systems.[12] The introduction of a C2-methyl group can influence the transition state, leading to enhanced stereoselectivity. Furthermore, converting the carboxylic acid to a carboxamide, as in the titular 2-Methylpyrrolidine-2-carboxamide hydrochloride , can dramatically alter solubility and hydrogen-bonding capabilities, making the catalyst more effective in a broader range of organic solvents compared to the often poorly soluble L-proline.[8][13]
Table 2: Comparison of Catalysts in the Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst (20 mol%) | Solvent | Additive | Yield (%) | dr (anti:syn) | ee (anti, %) |
| (S)-Proline | DMSO | None | 95 | 95:5 | 96 |
| (S)-Proline | CH₃CN | None | 30 | 90:10 | 92 |
| (S)-Prolinamide | CH₃CN | TFA | 92 | 93:7 | 95 |
| (S)-α-Methyl Proline | DMSO | None | 96 | >99:1 | 98 |
Data compiled and synthesized from various literature sources for comparative purposes.[8][14][15]
The superior diastereoselectivity observed with (S)-α-Methyl Proline suggests a more rigid and organized transition state, again highlighting the benefit of the C2-substituent.
Experimental Protocols & Workflows
To ensure the practical applicability of this guide, we provide a detailed, self-validating protocol for a key transformation where C2-methylated pyrrolidines excel.
Protocol: Enantioselective Intramolecular α-Alkylation of an Aldehyde
This protocol describes the cyclization of 6-bromo-hexanal to form (R)-2-formylcyclopentane, a reaction where (S)-α-Methyl Proline provides superior results compared to L-proline.[9][10]
Materials:
-
(S)-α-Methyl Proline (or (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride)
-
6-bromo-hexanal
-
Triethylamine (Et₃N)
-
Chloroform (CHCl₃), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add (S)-α-Methyl Proline (12.9 mg, 0.10 mmol, 10 mol%).
-
Add anhydrous chloroform (5.0 mL) and cool the resulting suspension to -30 °C using a cryocooler or an appropriate cooling bath.
-
Add triethylamine (0.28 mL, 2.0 mmol) to the stirred suspension.
-
Add 6-bromo-hexanal (179 mg, 1.0 mmol) dropwise via syringe over 5 minutes.
-
Stir the reaction mixture vigorously at -30 °C, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion (typically 20-24 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Warm the mixture to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral formylcyclopentane.
Caption: Experimental workflow for the asymmetric intramolecular α-alkylation.
The Rationale Behind C2-Substitution: A Structural Perspective
The consistent outperformance of C2-methylated pyrrolidines in sterically demanding reactions is not coincidental. It stems from fundamental stereochemical principles.
Caption: Logical evolution from L-proline to advanced pyrrolidine catalysts.
-
Enhanced Steric Shielding: The methyl group at the C2 position projects over one face of the derived enamine intermediate. This effectively blocks the approach of the electrophile from that face, leading to a significant enhancement in stereoselectivity.
-
Prevention of Catalyst Deactivation: In alkylation reactions, the catalyst's secondary amine is itself nucleophilic and can be alkylated by the electrophile, leading to deactivation. The steric bulk of the C2-methyl group raises the energy barrier for this unproductive pathway, preserving the active catalyst concentration.[10]
-
Conformational Rigidity: The presence of the C2-substituent can lock the pyrrolidine ring into a more defined conformation, which in turn leads to a more organized and predictable transition state assembly for the key bond-forming step.
Conclusion and Future Outlook
While L-proline remains a cornerstone of organocatalysis, the synthesis of complex, high-value molecules demands catalysts with superior precision and efficiency. The strategic modification of the pyrrolidine scaffold, particularly at the C2 position, has proven to be a highly effective strategy for achieving this goal. As demonstrated through comparative data, catalysts like (S)-α-Methyl Proline and its carboxamide derivatives offer tangible advantages over the parent L-proline in challenging transformations such as asymmetric α-alkylations and can provide superior stereocontrol in aldol reactions.
For researchers and drug development professionals, the choice of catalyst is a critical parameter. For transformations requiring the formation of sterically congested stereocenters or where catalyst deactivation is a concern, a C2-substituted pyrrolidine catalyst should be considered the superior starting point. The initial investment in a more specialized catalyst can be readily justified by improved yields, higher stereoselectivity, and cleaner reaction profiles, ultimately accelerating the synthesis of complex molecular targets.
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Safety Operating Guide
Proper Disposal Procedures: 2-Methylpyrrolidine-2-carboxamide Hydrochloride
Executive Summary: Immediate Action Protocol
Status: Chemical Waste (Non-Drain Disposable) Primary Hazard: Irritant (Skin/Eye/Respiratory), Hygroscopic, Potential Acidic Generation (HCl upon hydrolysis/combustion). Disposal Method: High-temperature incineration with scrubber. Critical Incompatibility: Do NOT mix with strong oxidizers or nitrating agents (Risk of N-nitrosamine formation).
Chemical Profile & Waste Characterization
To dispose of a chemical safely, one must understand its behavior in the waste stream. 2-Methylpyrrolidine-2-carboxamide hydrochloride is an organic amine salt. Its "hydrochloride" designation is the operational pivot point for safety.
| Property | Value/Characteristic | Operational Implication |
| Physical State | Solid (Powder/Crystalline) | Hygroscopic; protect from moisture to prevent "clumping" in waste bins. |
| pH (Aqueous) | Acidic (~pH 3.0–5.0) | Do not mix with Cyanides or Sulfides (releases toxic HCN/H₂S gas). |
| Solubility | High (Water, Methanol) | Easily mobilized in spills; requires dry cleanup methods. |
| Reactivity | Amine Functionality | Nitrosation Risk: Contact with nitrites/nitric acid can form carcinogenic nitrosamines. |
| Combustion | Generates HCl, NOx | Requires incinerator with off-gas scrubbing (Standard Chemical Waste). |
Pre-Disposal Assessment (The "Why" Behind the Protocol)
As a Senior Application Scientist, I emphasize that "disposal" is actually waste stream segregation . Improper segregation is the leading cause of lab accidents after the experiment is finished.
The Causality of Segregation
-
Why not drain dispose? While water-soluble, pyrrolidine derivatives are nitrogen-rich organics. Releasing them into sanitary sewers increases the Biological Oxygen Demand (BOD) and introduces pharmaceutical-like intermediates into aquatic systems, which municipal treatment plants are often not designed to filter.
-
Why segregate from bases? Adding this HCl salt to a high-pH waste stream (like hydroxide baths) will instantly neutralize the salt, liberating the free amine. This is often exothermic and can release volatile organic vapors, pressurizing waste containers.
-
The Chloride Factor: This compound adds chloride ions to the waste stream. In large industrial quantities, this dictates the type of incinerator used (to prevent dioxin formation), classifying it often as a "Halogenated" solid waste stream.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance)
Applicable for: Expired shelf stock, contaminated weighing boats, spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "2-Methylpyrrolidine-2-carboxamide HCl" (Do not use abbreviations).
-
Hazards: Check "Irritant" and "Toxic".
-
-
Bagging: If the solid is fine powder, place it inside a clear polyethylene bag before putting it into the rigid container to minimize dust generation upon reopening.
-
Storage: Store in the "Solid Waste" satellite accumulation area. Keep away from the "Oxidizer" waste bin.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Material dissolved in solvents (Methanol, DCM, Water).
-
Solvent Assessment:
-
If dissolved in Water: Collect in "Aqueous Waste" carboy. Adjust pH to 6–8 if required by your specific facility, but generally, acidic aqueous waste is acceptable if segregated from cyanides.
-
If dissolved in Non-Halogenated Solvents (MeOH, EtOH): Collect in "Organic Solvents (Non-Halogenated)" carboy.
-
If dissolved in DCM/Chloroform: Collect in "Halogenated Waste" carboy.
-
-
Compatibility Check: Ensure the carboy does not contain nitric acid or strong oxidizers (Permanganates, Chromates).
-
Venting: Use a vented cap (Eco-Funnel) to prevent pressure buildup from minor off-gassing.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for disposing of this specific compound.
Figure 1: Decision matrix for segregating 2-Methylpyrrolidine-2-carboxamide HCl waste streams based on physical state and solvent carrier.
Regulatory & Compliance Context (RCRA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Listing Status: This specific CAS is not a P-listed (acutely toxic) or U-listed (toxic) waste by specific name [1].
-
Characteristic Status:
-
It is not Ignitable (D001) unless in a flammable solvent.
-
It is not Corrosive (D002) as a solid, but aqueous solutions must be checked (pH < 2.0 renders it Hazardous Waste D002).
-
It is not Reactive (D003).
-
-
Generator Status: Even if "Non-Regulated" by RCRA, best practice dictates managing it as "Non-RCRA Regulated Chemical Waste" to ensure incineration. Do not place in regular trash.
Emergency Procedures (Spills)
| Scenario | Protocol |
| Small Spill (Solid) | 1. Wear nitrile gloves and N95 mask (dust hazard).2. Cover with wet paper towels to prevent dust dispersal.3. Scoop into a bag. Label as chemical waste. |
| Small Spill (Liquid) | 1. Absorb with vermiculite or spill pads.2. Do not use bleach (risk of chloramine formation).3. Place used absorbents in a sealed bag. |
| Exposure | Skin: Wash with soap/water for 15 mins. Eyes: Flush for 15 mins. Inhalation: Move to fresh air immediately. |
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations (40 CFR Part 261).[1][2] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
